molecular formula C19H17F2NO4 B3039668 (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid CAS No. 1260640-43-4

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid

Cat. No. B3039668
CAS RN: 1260640-43-4
M. Wt: 361.3 g/mol
InChI Key: AYIZPDXXYIFMQC-UHFFFAOYSA-N
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Description

“(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid” is a compound that contains an amino acid structure. The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amine group. The “2-amino-4,4-difluoro-butyric acid” part suggests that this compound is a difluorinated butyric acid derivative with an amino group at the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would include a butyric acid backbone with two fluorine atoms attached to the fourth carbon and an amino group on the second carbon. The Fmoc group would be attached to the nitrogen of the amino group .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, under acidic conditions, the Fmoc protecting group could be removed, revealing the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of the Fmoc protecting group. Fluorinated compounds often have unique properties due to the high electronegativity and small size of fluorine .

Scientific Research Applications

Synthesis and Application in Peptide Design

  • Fmoc-protected amino acids have been utilized for their self-assembly features, promoting the association of building blocks due to the inherent hydrophobicity and aromaticity of the Fmoc moiety. These characteristics are crucial for applications in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).
  • The use of Fmoc amino acids in solid-phase peptide synthesis has been significantly advanced by the introduction of a variety of solid supports, linkages, and side chain protecting groups. This versatility offers unique opportunities for bioorganic chemistry, including the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Enhancement of Peptide Properties

  • Fluorinated amino acids, including derivatives similar to (R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid, are synthesized for application in 19F NMR, allowing peptides containing these amino acids to be sensitively detected. This capability suggests their utility in probes and medicinal chemistry, enabling detailed structural and conformational analysis of peptides in solution (Tressler & Zondlo, 2014; Tressler & Zondlo, 2016).

Future Directions

The use of fluorinated amino acids and protected amino acids like this compound is a topic of ongoing research, particularly in the field of medicinal chemistry and drug discovery. Fluorinated compounds often have unique properties that can be exploited in drug design .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c20-17(21)9-16(18(23)24)22-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIZPDXXYIFMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-Fmoc-2-amino-4,4-difluoro-butyric acid

CAS RN

1260640-43-4
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluorobutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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